![molecular formula C18H20O4 B14357672 4-(Heptyloxy)-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 90523-64-1](/img/structure/B14357672.png)
4-(Heptyloxy)-7H-furo[3,2-g][1]benzopyran-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Heptyloxy)-7H-furo3,2-gbenzopyran-7-one is a complex organic compound that belongs to the class of benzopyrans Benzopyrans are polycyclic compounds formed by the fusion of a benzene ring with a heterocyclic pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptyloxy)-7H-furo3,2-gbenzopyran-7-one typically involves the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Heptyloxy Group: The heptyloxy group can be introduced through an etherification reaction.
Industrial Production Methods
Industrial production of 4-(Heptyloxy)-7H-furo3,2-gbenzopyran-7-one may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Heptyloxy)-7H-furo3,2-gbenzopyran-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (bromine, chlorine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, substituted benzopyrans.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-(Heptyloxy)-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular functions.
Modulation of Signaling Pathways: The compound may interact with signaling molecules, such as kinases or receptors, to modulate cellular signaling pathways.
Induction of Apoptosis: In cancer cells, the compound may induce apoptosis (programmed cell death) through the activation of apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
4-(Heptyloxy)-7H-furo3,2-gbenzopyran-7-one can be compared with other similar compounds, such as:
- 4-Methyl-7H-furo 3,2-gbenzopyran-7-one : A synthetic derivative with potential applications in organic synthesis and medicinal chemistry .
Psoralen: A naturally occurring furocoumarin with similar structural features.
Isoimperatorin: A psoralen derivative with acetylcholinesterase inhibitory activity, used in studies related to neurodegenerative diseases.
List of Similar Compounds
- Psoralen
- Isoimperatorin
- 4-Methyl-7H-furo3,2-gbenzopyran-7-one
Eigenschaften
CAS-Nummer |
90523-64-1 |
|---|---|
Molekularformel |
C18H20O4 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
4-heptoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C18H20O4/c1-2-3-4-5-6-10-21-18-13-7-8-17(19)22-16(13)12-15-14(18)9-11-20-15/h7-9,11-12H,2-6,10H2,1H3 |
InChI-Schlüssel |
MHLODMSGKAIVRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


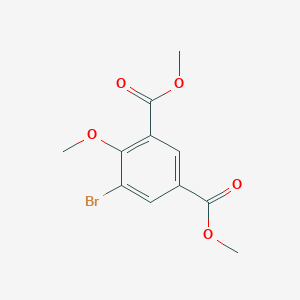
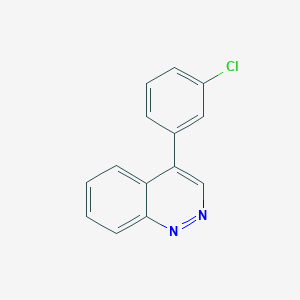


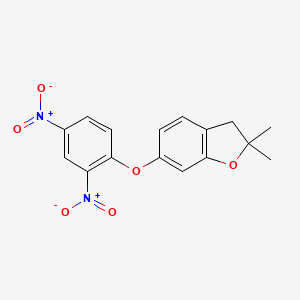


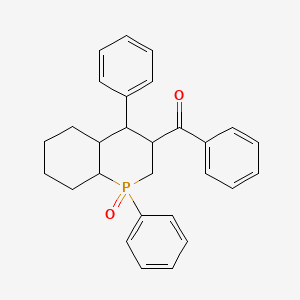

![1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol](/img/structure/B14357645.png)

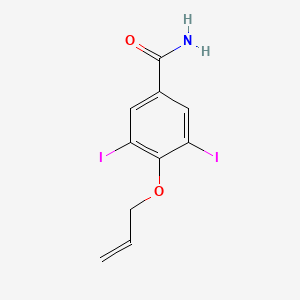
![5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL](/img/structure/B14357677.png)

